Cas no 90610-67-6 (N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- SCHEMBL10154244
- QDA61067
- Oprea1_429424
- G42454
- 90610-67-6
- EN300-05794
- 2,3-Dihydro-n-methyl-1,4-benzodioxin-6-sulfonamide
- DB-191942
- Z45527666
- 2,3-Dihydro-benzo[1,4]dioxine-6-sulfonic acid methylamide
- CS-0220120
- STL193825
- MFCD02576871
- AKOS000384159
- HMS1761P02
-
- Inchi: 1S/C9H11NO4S/c1-10-15(11,12)7-2-3-8-9(6-7)14-5-4-13-8/h2-3,6,10H,4-5H2,1H3
- InChI Key: PTQOHBUFHOTLIZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC2=C(C=1)OCCO2)(NC)(=O)=O
Computed Properties
- Exact Mass: 229.041
- Monoisotopic Mass: 229.041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 311
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 73Ų
Experimental Properties
- Color/Form: NA
- Density: 1.4±0.1 g/cm3
- Boiling Point: 372.2±52.0 °C at 760 mmHg
- Flash Point: 211.4±24.6 °C
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM529099-1g |
N-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
90610-67-6 | 97% | 1g |
$425 | 2024-07-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290790-50mg |
n-Methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 50mg |
¥2116.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290790-100mg |
n-Methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 100mg |
¥2901.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290790-250mg |
n-Methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 250mg |
¥4485.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290790-500mg |
n-Methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 500mg |
¥8335.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290790-1g |
n-Methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 1g |
¥11934.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290790-2.5g |
n-Methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 2.5g |
¥21823.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1290790-5g |
n-Methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 5g |
¥27648.00 | 2024-04-26 | |
| Enamine | EN300-05794-0.05g |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 0.05g |
$84.0 | 2023-10-28 | |
| Enamine | EN300-05794-0.1g |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
90610-67-6 | 97% | 0.1g |
$124.0 | 2023-10-28 |
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Suppliers
N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide Related Literature
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
N-Methyl-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide: A Comprehensive Overview
N-Methyl-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide, also known by its CAS number 90610-67-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely used in various applications due to their unique chemical properties and biological activities. The structure of this molecule consists of a benzodioxine ring system with a sulfonamide group attached at the 6-position and a methyl group at the nitrogen atom of the sulfonamide. This combination of functional groups imparts the compound with versatile reactivity and potential for further chemical modifications.
Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly in the development of anti-inflammatory and antifungal agents. The benzodioxine moiety in N-Methyl-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide is known to contribute to the compound's stability and bioavailability. Researchers have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions. These methods have been optimized to improve yield and purity, making the compound more accessible for further research and commercial applications.
The synthesis of N-Methyl-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide typically involves the reaction of 2,3-dihydrobenzodioxine derivatives with sulfonyl chlorides or other sulfonylating agents in the presence of a base. The methyl group is introduced via alkylation or direct methylation techniques. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and minimizing by-products. These improvements are crucial for scaling up production to meet increasing demand in both academic and industrial settings.
In terms of applications, N-Methyl-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide has shown promise as a building block for more complex molecules with therapeutic potential. Its sulfonamide group can act as a bioisostere for other functional groups, allowing chemists to design drugs with improved pharmacokinetic profiles. Additionally, the benzodioxine ring system provides a rigid framework that can enhance molecular recognition in biological systems.
Recent research has also focused on the biological evaluation of this compound. Studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses, making it a safer option for drug development compared to some traditional sulfonamides.
The versatility of N-Methyl-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide extends beyond pharmaceutical applications. It has also been explored as a precursor for materials science applications, such as the synthesis of advanced polymers and coatings. The unique electronic properties of the molecule make it an attractive candidate for these purposes.
In conclusion, N-Methyl-2,3-Dihydro-1,4-Benzodioxine-6-Sulfonamide (CAS No: 90610-67-6) is a multifaceted compound with significant potential across various fields. Its chemical properties make it an ideal starting material for drug discovery and material synthesis. With ongoing research focusing on optimizing its synthesis and exploring its biological activities further, this compound is poised to play an increasingly important role in both academic and industrial settings.
90610-67-6 (N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide) Related Products
- 68641-72-5(Benzenesulfonamide,4,4'-[1,2-ethanediylbis(oxy)]bis[N-methyl- (9CI))
- 68732-12-7(Benzenesulfonamide,4,4'-[1,2-ethanediylbis(oxy)]bis[N,N-dimethyl- (9CI))
- 312299-75-5(Benzenesulfonamide,N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4,5-trimethoxy-)
- 792954-01-9(N-(4-AMINOPHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE)
- 68641-76-9( )
- 790271-22-6(N-(4-aminophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)
- 90222-81-4(2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 627487-08-5(3-ethoxy-N-methylbenzene-1-sulfonamide)
- 97338-73-3(N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide)
- 477482-98-7(4-ethoxy-N-methylbenzene-1-sulfonamide)